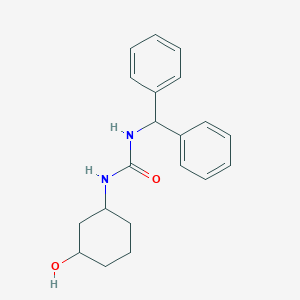
1-Benzhydryl-3-(3-hydroxycyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(3-hydroxycyclohexyl)urea is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzhydryl group and a hydroxycyclohexyl moiety, which contribute to its distinctive properties.
準備方法
The synthesis of 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea involves several steps, typically starting with the preparation of the benzhydryl and hydroxycyclohexyl precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the urea linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1-Benzhydryl-3-(3-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl group, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: Its biological activities are being explored, including potential anti-inflammatory and antiproliferative effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of inflammatory disorders.
Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.
作用機序
類似化合物との比較
1-Benzhydryl-3-(3-hydroxycyclohexyl)urea can be compared with other benzhydryl compounds, such as diphenhydramine and benztropine. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Similar Compounds
Diphenhydramine: An antihistamine with sedative properties.
Benztropine: Used in the treatment of Parkinson’s disease.
Terfenadine: An antihistamine with fewer sedative effects compared to diphenhydramine.
生物活性
1-Benzhydryl-3-(3-hydroxycyclohexyl)urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include:
- Benzhydryl Group : Enhances lipophilicity and may influence receptor interactions.
- Hydroxycyclohexyl Moiety : Potentially involved in hydrogen bonding and steric interactions with biological targets.
The compound's chemical formula is C16H22N2O2, with a molecular weight of approximately 274.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular processes.
Target Interactions
- Histone Deacetylases (HDACs) : The compound has shown potential in modulating HDAC activity, which is linked to cancer cell proliferation and survival.
- G-Protein-Coupled Receptors (GPCRs) : Its structural characteristics may allow it to bind to various GPCRs, influencing signaling pathways related to inflammation and metabolism.
Biological Activity and Effects
Research has demonstrated that this compound exhibits several biological effects:
- Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound may reduce inflammatory responses through modulation of cytokine release.
Case Studies
-
Cell Viability Assays :
- A study evaluated the effect of varying concentrations (100 µM to 3.13 µM) of the compound on MCF-7 breast cancer cells using the MTT assay. Results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.
-
Apoptosis Induction :
- Flow cytometry analysis indicated that treatment with this compound led to significant phosphatidylserine translocation on the cell membrane, a hallmark of early apoptosis.
Data Summary
| Biological Activity | Effect Observed | Concentration (µM) | IC50 (µM) |
|---|---|---|---|
| Cell Viability (MCF-7 Cells) | Decreased viability | 100 - 3.13 | 25 |
| Apoptosis Induction | Increased early apoptotic cells | 50 | N/A |
| Anti-inflammatory Response | Reduced cytokine release | N/A | N/A |
特性
IUPAC Name |
1-benzhydryl-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-18-13-7-12-17(14-18)21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-19,23H,7,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOKQOBRFGQLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














